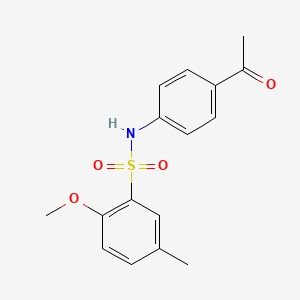
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1H-indol-6-yl)propan-2-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol typically involves the reduction of indole derivatives. One common method is the reduction of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of the indole derivative under hydrogen gas pressure. This method is efficient and scalable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: As mentioned earlier, the compound can be synthesized through reduction reactions. It can also undergo further reduction to form fully saturated derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. These reactions typically use reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1H-indol-6-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Due to its structural similarity to bioactive indole compounds, it is explored for potential therapeutic applications. It may serve as a lead compound for drug development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the formulation of various products.
Wirkmechanismus
The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate biological processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Comparison: 2-(2,3-Dihydro-1H-indol-6-yl)propan-2-ol is unique due to its specific substitution pattern on the indole ring. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. For instance, its hydroxyl group at the propan-2-ol side chain may enhance its solubility and reactivity, making it suitable for different applications.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFVBNYINACHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(CCN2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
